Benzene-1,2-diamine bis(benzoic acid)
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Overview
Description
Benzene-1,2-diamine bis(benzoic acid) is an organic compound that consists of a benzene ring substituted with two amino groups at the 1 and 2 positions, and two benzoic acid groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,2-diamine bis(benzoic acid) typically involves the reaction of benzene-1,2-diamine with benzoic acid derivatives. One common method is the condensation reaction between benzene-1,2-diamine and benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of benzene-1,2-diamine bis(benzoic acid) may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques also plays a crucial role in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Benzene-1,2-diamine bis(benzoic acid) undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as zinc powder in ethanol or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid as catalysts.
Major Products Formed
Oxidation: Nitro derivatives of benzene-1,2-diamine bis(benzoic acid).
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene-1,2-diamine bis(benzoic acid) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds such as benzimidazoles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of benzene-1,2-diamine bis(benzoic acid) involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-diamine:
Benzoic acid: A simple aromatic carboxylic acid used in food preservation and pharmaceuticals.
Uniqueness
Benzene-1,2-diamine bis(benzoic acid) is unique due to the presence of both amino and carboxylic acid functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
63082-95-1 |
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Molecular Formula |
C20H20N2O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
benzene-1,2-diamine;benzoic acid |
InChI |
InChI=1S/2C7H6O2.C6H8N2/c2*8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6(5)8/h2*1-5H,(H,8,9);1-4H,7-8H2 |
InChI Key |
CDINKCFZXDDTHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)N)N |
Origin of Product |
United States |
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